2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies of Cyclic α-Amino Acids
- Unnatural cyclic α-amino acids, which share structural motifs with the compound , have been extensively studied for their roles in the development of biologically active compounds. The crystal structures of enantiomers of such compounds provide valuable insights into their conformational behaviors, which are crucial for understanding their biological activities. These studies are foundational in designing novel therapeutics and exploring the bioactive properties of cyclic amino acids (E. Żesławska et al., 2017).
Synthesis and Theoretical Studies
- The synthesis of novel classes of compounds using intermolecular Ugi reactions, as demonstrated by the production of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-propanamides, showcases the compound's relevance in generating biologically active molecules. These synthetic methodologies contribute to the broader field of drug discovery by offering new routes to complex structures (Mahboobe Amirani Poor et al., 2018).
Antimicrobial and Antitumor Activities
- The structural frameworks related to the compound of interest have been explored for their antimicrobial and antitumor potentials. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown moderate to potent activity against various cancer cell lines, indicating the significance of these structures in developing new anticancer agents (Zea Yang et al., 2019).
Novel Synthesis Approaches
- Research on the synthesis of novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one for antimicrobial activity highlights the compound's relevance in designing new antimicrobial agents. These findings contribute to the field of medicinal chemistry by providing new synthetic pathways and potential therapeutic agents (R. Singh et al., 2021).
Properties
IUPAC Name |
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(13)11(15)14-5-4-12(8-14)7-10(16-2)3-6-17-12/h9-10H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYCFGDHWPYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(CCO2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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